(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)
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Overview
Description
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) typically involves the phosphorylation of 6,6’-dimethoxybiphenyl with diphenylphosphine chloride under inert atmosphere conditions. The reaction is carried out in the presence of a base such as tributylamine and a solvent like xylene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
Scientific Research Applications
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) is extensively used in scientific research due to its versatility and efficiency. Some of its applications include:
Chemistry: Used as a ligand in asymmetric hydrogenation, C-C coupling reactions, and cyclization reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of chiral drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) exerts its effects involves coordination with metal centers to form chiral metal complexes. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metals like rhodium, ruthenium, and palladium, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ®-(+)-2,2’-Bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-(+)-MeO-BIPHEP
- SL-A101-1
Uniqueness
What sets (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) apart from similar compounds is its high enantioselectivity and efficiency in a wide range of catalytic reactions. Its unique structure allows for the formation of highly stable and active chiral metal complexes, making it a preferred choice in asymmetric catalysis .
Properties
Molecular Formula |
C38H32O2P2 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
[2-(5-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane |
InChI |
InChI=1S/C38H32O2P2/c1-39-35-27-26-33(41(29-16-7-3-8-17-29)30-18-9-4-10-19-30)28-34(35)38-36(40-2)24-15-25-37(38)42(31-20-11-5-12-21-31)32-22-13-6-14-23-32/h3-28H,1-2H3 |
InChI Key |
NZTIKWDNWJYJKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC(=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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